molecular formula C19H16N6S B603915 N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine CAS No. 951980-69-1

N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine

Cat. No.: B603915
CAS No.: 951980-69-1
M. Wt: 360.4g/mol
InChI Key: ODDKUEQZLYPYAM-UHFFFAOYSA-N
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Description

N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine is a complex heterocyclic compound that combines several bioactive moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various oxidizing and reducing agents . Reaction conditions often involve refluxing in solvents like ethanol or propan-2-ol .

Major Products

The major products formed from these reactions include various substituted triazoles, thiadiazoles, and indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine involves its interaction with various molecular targets. The compound’s structure allows it to bind to multiple receptors, inhibiting or activating specific pathways . For example, its anticancer activity may be due to its ability to induce apoptosis in cancer cells by interacting with specific enzymes and proteins .

Properties

CAS No.

951980-69-1

Molecular Formula

C19H16N6S

Molecular Weight

360.4g/mol

IUPAC Name

4-[6-(1H-indol-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C19H16N6S/c1-24(2)14-9-7-12(8-10-14)17-21-22-19-25(17)23-18(26-19)16-11-13-5-3-4-6-15(13)20-16/h3-11,20H,1-2H3

InChI Key

ODDKUEQZLYPYAM-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5N4

Origin of Product

United States

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